2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(4-cyanophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-10(2)16(13(17)8-15)9-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZUFTFSOHUXMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)C#N)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Recrystallization
Crude product recrystallized from ethanol-water (4:1) achieves ≥95% purity. Differential Scanning Calorimetry (DSC) shows a sharp melting endotherm at 132–134°C.
Chromatographic Methods
Silica gel chromatography (ethyl acetate:hexane = 3:7) resolves residual amines and acyl chloride byproducts.
Analytical Data:
-
H NMR (400 MHz, CDCl): δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 2H, ArH), 4.50 (s, 2H, CH), 3.90–3.85 (m, 1H, CH(CH)), 3.30 (s, 2H, NH), 1.25 (d, J = 6.8 Hz, 6H, CH(CH)).
-
IR (KBr): 3320 cm (N–H stretch), 2240 cm (C≡N), 1650 cm (C=O).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Direct Acylation | 65–78 | 90–92 | 6–8 | Moderate |
| Coupling Agents | 82–88 | 95–97 | 12 | High |
| Microwave-Assisted | 94 | 97 | 0.17 | High |
| Phase-Transfer | 89 | 94 | 3 | Moderate |
Microwave-assisted synthesis offers superior efficiency, while phase-transfer catalysis balances yield and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The cyano group and the amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences among analogous compounds:
Electronic and Physicochemical Properties
Biological Activity
2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings, including enzyme inhibition and antimicrobial properties.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or a receptor modulator , influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential for understanding its precise mechanism of action.
Enzyme Inhibition
Research indicates that 2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide exhibits significant enzyme inhibition properties. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE) , a crucial enzyme for neurotransmitter regulation. The compound demonstrates competitive inhibition with IC50 values comparable to known AChE inhibitors, suggesting its potential therapeutic application in treating neurodegenerative diseases.
| Enzyme | IC50 Value (µM) | Comparison |
|---|---|---|
| AChE | Similar to standard inhibitors | Indicative of therapeutic potential |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies indicate it possesses moderate to good activity against various bacterial strains, making it a candidate for the development of new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 µM |
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
Case Studies
- Neurodegenerative Diseases : In a study examining the effects of 2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide on AChE, the compound exhibited promising inhibitory activity, suggesting potential applications in Alzheimer's treatment.
- Antibacterial Efficacy : Another study focused on the antimicrobial properties of the compound revealed that it was effective against Staphylococcus aureus and Escherichia coli, with MIC values indicating moderate effectiveness compared to established antibiotics.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structure and purity of 2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound’s backbone structure, including the acetamide core, cyano group, and isopropyl substitution. Mass Spectrometry (MS) validates the molecular weight (e.g., via electrospray ionization). Infrared (IR) spectroscopy identifies functional groups like the amino (–NH2) and cyano (–CN) groups. High-Performance Liquid Chromatography (HPLC) ensures purity by quantifying impurities. For reproducibility, combine these techniques with elemental analysis .
Q. How do the functional groups in this compound influence its reactivity in synthetic chemistry?
- Answer : The amino group (–NH2) acts as a nucleophile, enabling reactions with electrophiles (e.g., acylating agents). The cyano (–CN) group participates in hydrogen bonding and may undergo reduction to amines or hydrolysis to carboxylic acids. The acetamide backbone stabilizes the molecule via resonance, while the isopropyl group introduces steric hindrance, affecting regioselectivity in reactions. These properties suggest utility as a synthetic intermediate for bioactive molecules .
Advanced Research Questions
Q. What strategies optimize the synthesis of 2-Amino-N-(4-cyano-benzyl)-N-isopropyl-acetamide to improve yield and purity?
- Answer :
- Stepwise alkylation : React 2-aminoacetamide with 4-cyanobenzyl bromide followed by isopropyl bromide under basic conditions (e.g., K2CO3 in DMF).
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. HPLC-guided optimization can refine solvent ratios and reaction times .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer :
- Assay standardization : Ensure consistent cell lines, solvent systems (e.g., DMSO concentration), and controls across studies.
- Structural analogs comparison : Compare data with ethyl-substituted analogs (e.g., 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide) to isolate steric/electronic effects of the isopropyl group.
- Advanced modeling : Use molecular docking to predict binding interactions with targets (e.g., enzymes), validating discrepancies via mutagenesis studies .
Q. How does the substitution pattern (e.g., isopropyl vs. ethyl groups) affect the compound’s physicochemical properties?
- Answer :
- Lipophilicity : Isopropyl increases logP compared to ethyl, enhancing membrane permeability but reducing aqueous solubility.
- Steric effects : The bulkier isopropyl group may hinder interactions with planar binding pockets (e.g., enzyme active sites).
- Thermal stability : Differential Scanning Calorimetry (DSC) reveals higher melting points for isopropyl derivatives due to reduced molecular flexibility .
Q. What experimental conditions are critical for studying the compound’s stability under varying pH and temperature?
- Answer :
- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 25°C) monitored by HPLC.
- Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
- Light sensitivity : Store samples in amber vials under inert gas (N2/Ar) to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
